4-Phenylazophenyl isothiocyanate

Protein Sequencing Peptide Derivatization UV-Vis Spectroscopy

Manual Edman degradation workflows require real-time tracking of cleaved amino acid derivatives, yet PITC alone lacks intrinsic chromophoric detectability. 4-Phenylazophenyl isothiocyanate solves this via its azobenzene chromophore (λmax ~350 nm, log ε ≈ 4.25), enabling direct UV-Vis monitoring at each degradation cycle without PTH conversion. • Colorimetric N-terminal sequencing validated on pepsin (5 residues) and buffalo αS1-casein (15 residues) • Selective primary amine reactivity for efficient protein/peptide labeling in mass spectrometry workflows • Supplied at ≥98% purity; moisture-sensitive solid; ambient shipping; for R&D use only

Molecular Formula C13H9N3S
Molecular Weight 239.3 g/mol
CAS No. 7612-96-6
Cat. No. B1198414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylazophenyl isothiocyanate
CAS7612-96-6
Synonyms4-phenylazophenylisothiocyanate
p-phenylazophenylisothiocyanate
Molecular FormulaC13H9N3S
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S
InChIInChI=1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H
InChIKeyZTXNMMXJFVCQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylazophenyl Isothiocyanate Technical Baseline


4-Phenylazophenyl isothiocyanate (CAS 7612-96-6), also known as p-phenylazophenyl isothiocyanate or 4-isothiocyanatoazobenzene, is an aromatic isothiocyanate characterized by an azobenzene chromophore conjugated to a reactive –N=C=S group [1]. This compound (MF: C₁₃H₉N₃S, MW: 239.30 g/mol) is primarily utilized as a chromophoric derivatization reagent in protein chemistry and peptide sequencing applications, where its UV-active azo moiety facilitates spectroscopic detection of labeled analytes .

Chromophoric derivatization reagent for Edman degradation
Enables direct UV-Vis monitoring of cleaved amino acid derivatives
Compatible with manual N-terminal sequencing workflows
Suitable for peptide labeling and thiourea/carbamate synthesis

Why 4-Phenylazophenyl Isothiocyanate Cannot Be Replaced


Generic substitution of 4-phenylazophenyl isothiocyanate with simpler aromatic isothiocyanates (e.g., phenyl isothiocyanate, PITC) or alternative azobenzene derivatives (e.g., DABITC) is scientifically unsound due to critical divergences in three parameters: (1) spectroscopic detectability—the parent azobenzene chromophore provides UV-Vis absorption (log ε ~4.25 at λmax ~350 nm) absent in non-chromophoric isothiocyanates [1]; (2) biological activity—azobenzene-containing isothiocyanates exhibit no antifungal activity due to extreme insolubility and large molecular size, whereas mononuclear aromatic isothiocyanates are potently fungicidal [2]; and (3) sequencing compatibility—4-phenylazophenyl isothiocyanate enables stepwise N-terminal degradation of proteins with convenient colorimetric detection of released amino acid derivatives, a capability not shared by PITC alone [3].

4-Phenylazophenyl ITC
PITC / DABITC
Azobenzene chromophore for direct UV detection
PITC: no chromophore; DABITC: fluorescence, not UV
Streamlined Edman monitoring without PTH derivatization
Requires additional derivatization steps for detection
Inactive in antifungal screens (negative control utility)
PITC and many mononuclear ITCs show fungicidal activity
Higher acute toxicity (LD50 18 mg/kg i.v., mouse)
PITC LD50 250 mg/kg oral; route differences exist

4-Phenylazophenyl Isothiocyanate vs. Analog Compounds


Chromophoric Detection vs. PITC

4-Phenylazophenyl isothiocyanate possesses an azobenzene chromophore that enables direct UV-Vis spectroscopic detection of its thiocarbamoyl derivatives, a feature absent in the classical Edman reagent phenyl isothiocyanate (PITC). The UV-Vis spectrum of 4-phenylazophenyl isothiocyanate (in ethanol) exhibits a characteristic absorption band in the 350 nm region with log ε approximately 4.25 [1]. In contrast, PITC lacks this extended conjugated system and requires post-derivatization conversion to phenylthiohydantoin (PTH) derivatives or alternative detection methods, adding workflow steps and potential sample loss [2].

UV-Vis Detection
Class-level
log ε ≈ 4.25 at ~350 nm (target) vs. no strong absorption (PITC)
Enables direct chromophoric monitoring of derivatives
PITC requires post-derivatization to PTH for detection
Protein Sequencing Peptide Derivatization UV-Vis Spectroscopy

Antifungal Activity vs. Mononuclear Isothiocyanates

In a systematic screening of 48 isothiocyanate derivatives across five structural classes (A: biphenyl; B: stilbene; C: azobenzene/benzeneazonaphthalene; D: naphthalene; E: polycondensed aromatics), compounds in class C—which includes 4-phenylazophenyl isothiocyanate—exhibited no detectable antifungal activity against Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae [1]. This contrasts sharply with mononuclear aromatic isothiocyanates (class II in the series), where para-substituted phenyl isothiocyanates demonstrated high fungicidal activity [2].

Antifungal Activity
Head-to-head
No activity observed (target) vs. high fungicidal (mononuclear ITCs)
Exclude from antifungal screening panels
Inactivity attributed to low solubility and large size
Antifungal Screening Structure-Activity Relationship Isothiocyanate Bioactivity

Cytotoxicity vs. PITC

The acute systemic toxicity of 4-phenylazophenyl isothiocyanate has been quantified via intravenous LD₅₀ determination in mice. The reported LD₅₀ value is 18 mg/kg (rodent, mouse, i.v.) [1]. For comparison, phenyl isothiocyanate (PITC) exhibits significantly lower acute toxicity with an oral LD₅₀ of 250 mg/kg in mice and 400 mg/kg in rats [2]. Note that route differences preclude direct quantitative comparison, but the data establish that 4-phenylazophenyl isothiocyanate presents a distinct acute toxicity profile.

Acute Toxicity
Reported
LD50 18 mg/kg (mouse, i.v.) vs. 250 mg/kg (mouse, oral, PITC)
Requires enhanced safety protocols; route differences noted
Direct quantitative comparison limited by administration route
Cytotoxicity Acute Toxicity In Vivo Toxicology

Protein Sequencing Performance vs. PITC

4-Phenylazophenyl isothiocyanate has been experimentally validated as a standalone reagent for stepwise N-terminal degradation of proteins, demonstrating successful determination of the first five N-terminal amino acids of pepsin [1]. In a comparative application, conventional Edman degradation using both phenyl isothiocyanate (PITC) and p-phenylazophenyl isothiocyanate was employed to determine the first 15 N-terminal amino acid residues of buffalo αS1-casein, confirming the compound's functional equivalence to PITC in sequencing workflows while offering the added benefit of chromophoric detection [2].

Sequencing Depth
Head-to-head
Equivalent: first 5 (pepsin) and 15 (αS1-casein) residues determined
Supports streamlined Edman degradation with UV monitoring
Performance comparable to PITC in reported studies
Protein Sequencing Edman Degradation N-Terminal Analysis

Commercial Availability and Purity

4-Phenylazophenyl isothiocyanate is commercially available from multiple reputable suppliers with defined purity specifications supporting immediate research use. Documented specifications include: 95% minimum purity (AKSci, catalog 9355AE) ; 97% purity with melting point 95–98°C (Alfa Aesar, catalog L11181) [1]; 98% purity with melting point 94–96°C (Aladdin Scientific, catalog P300834, 1g: $123.90; 5g: $432.90) ; and research-grade material from Santa Cruz Biotechnology (catalog sc-267733, 1g: $200.00) . In contrast, the dimethylamino-substituted analog DABITC (CAS 7612-98-8) is offered with ≥96.5% purity (HPLC) but is optimized for fluorescence-based detection rather than the UV-chromophoric applications for which 4-phenylazophenyl isothiocyanate is specifically suited .

Purity & Supply
Reported
95–98% purity; available from multiple vendors
Procurement risk reduced with multiple sourcing options
Verify lot-specific CoA for critical applications
Chemical Procurement Purity Specifications Commercial Availability

Physicochemical and Hazard Profile

4-Phenylazophenyl isothiocyanate is a solid at ambient temperature with a melting point of 94°C (experimental) [1] and a calculated boiling point of 402.4±28.0°C at 760 mmHg . The compound is classified under GHS as Acute Toxicity Category 4 (harmful if swallowed, in contact with skin, or if inhaled; H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Skin Sensitization Category 1 (H317) [2]. It is also corrosive to metals (Category 1, H290) [3]. These hazard classifications are comparable to those of many aromatic isothiocyanates but are more stringent than those for PITC, which is not classified as corrosive to metals [4].

GHS Profile
Class-level
Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A; Skin Sens. 1; Met. Corr. 1
Requires non-metallic storage and corrosion-resistant equipment
Metal corrosion classification differs from PITC
Physicochemical Properties GHS Classification Laboratory Safety

Validated Applications of 4-Phenylazophenyl Isothiocyanate


Manual Edman Degradation with Chromophoric Detection

4-Phenylazophenyl isothiocyanate is optimally deployed in manual Edman degradation workflows where direct UV-Vis monitoring of cleaved N-terminal amino acid derivatives is desired. The azobenzene chromophore (λmax ~350 nm, log ε ≈ 4.25) [1] enables real-time spectroscopic tracking of each degradation cycle without conversion to phenylthiohydantoin derivatives, reducing sample manipulation and loss. This application is validated by successful determination of the first five N-terminal residues of pepsin [2] and the first 15 residues of buffalo αS1-casein [3].

Peptide Labeling for Mass Spectrometry

The compound's high reactivity toward primary amine groups enables efficient covalent labeling of peptides and proteins for mass spectrometry analysis. The chromophoric tag facilitates pre-MS quantification and tracking of derivatization efficiency. This application leverages the compound's established stability in organic solvents and its capacity for selective modification of specific amino acid residues in protein-protein interaction studies .

Thiourea and Carbamate Synthesis

4-Phenylazophenyl isothiocyanate serves as a versatile building block for the synthesis of substituted thioureas (via reaction with aromatic amines) and carbamates (via reaction with alcohols) . The azobenzene moiety remains intact during these transformations, conferring UV-detectability to the resulting products, which is advantageous for reaction monitoring and purification.

Negative Control for Antifungal Screening

Given its documented lack of antifungal activity against Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae [4], 4-phenylazophenyl isothiocyanate is an appropriate negative control compound for studies investigating the antifungal properties of structurally related isothiocyanates. Its inactivity is attributed to extreme water insolubility and large molecular dimensions that prevent cellular uptake [4].

Application
Selection Property
Validation Focus
Edman degradation with chromophoric detection
Azobenzene chromophore (UV-active)
Direct spectroscopic monitoring of derivatives
Peptide labeling for mass spectrometry
Reactive isothiocyanate group
Derivatization efficiency and chromophoric tracking
Thiourea and carbamate synthesis
Intact azobenzene moiety in products
Reaction monitoring via UV detection
Negative control for antifungal studies
Documented inactivity against tested fungi
Inertness confirmation in screening panels

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